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Compound of Interest

Compound Name: D-Psicose-d

Cat. No.: B12402512 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

synthesis of D-Psicose (also known as D-Allulose) using immobilized enzyme technology. D-

Psicose is a rare sugar with significant potential as a low-calorie sweetener and functional food

ingredient, making its efficient production a key area of research.[1][2][3] Immobilized enzyme

systems offer numerous advantages over free enzymes, including enhanced stability,

reusability, and simplified product purification, which are critical for industrial-scale applications.

[1][4]

Overview of Enzymatic D-Psicose Synthesis
The primary method for enzymatic D-Psicose production is the isomerization of D-Fructose,

catalyzed by specific epimerases. The most commonly employed enzymes are D-Psicose 3-

epimerase (DPEase) and D-Tagatose 3-epimerase (DTEase).[3][5] These enzymes convert D-

Fructose to its C-3 epimer, D-Psicose.[1][3] Additionally, a two-step enzymatic process can be

utilized to produce D-Psicose from D-Glucose, first converting D-Glucose to D-Fructose using

D-xylose isomerase, followed by the epimerization of D-Fructose to D-Psicose.[2][6]

The core advantages of using immobilized enzymes for this process include improved thermal

and pH stability, ease of separation from the reaction mixture, and the ability to be reused for

multiple reaction cycles, thereby reducing production costs.[1][7][8]
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Data Presentation: Performance of Immobilized
Enzyme Systems
The following tables summarize quantitative data from various studies on immobilized enzymes

for D-Psicose synthesis, allowing for easy comparison of different systems.

Table 1: Comparison of Immobilized D-Psicose 3-Epimerase (DPEase) Systems
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Enzyme
Source

Immobiliz
ation
Support/
Method

Optimal
pH

Optimal
Temp.
(°C)

Conversi
on Rate
(%)

Reusabili
ty

Referenc
e

Agrobacteri

um

tumefacien

s

Ca-alginate

gel beads

(whole

recombina

nt Bacillus

subtilis

cells)

- -
20.74 ±

0.39

At least 6

batches
[7]

Bacillus sp.

KCTC

13219

His-tag

affinity

column

6.0 60

17.03

(purified),

3.43

(immobilize

d)

5 cycles

(retaining

83.38%

activity)

[8][9]

Clostridium

cellulolyticu

m

Artificial oil

bodies

Decreased

vs. free

enzyme

Increased

vs. free

enzyme

Similar to

free

enzyme

5 cycles

(retaining

>50%

activity)

[10]

Ruminiclos

tridium

papyrosolv

ens

Metal-

Organic

Framework

s (ZIF-67)

8.0 55 38.1

8 cycles

(retaining

>45%

activity)

[3]

Not

Specified

Amino-

epoxide

support

(ReliZyme

HFA403/M)

- 55 - - [1]

Not

Specified

Organic-

inorganic

nanoflower

s (cobalt

phosphate)

8.5 60 -

6 cycles

(retaining

~90%

activity)

[11]
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Table 2: Performance of Immobilized D-Tagatose 3-Epimerase (DTEase)

Enzyme
Source

Immobiliz
ation
Support/
Method

Optimal
pH

Optimal
Temp.
(°C)

Conversi
on Rate
(%)

Reusabili
ty

Referenc
e

Recombina

nt E. coli

Not

specified
7.0 45 25

Continuous

operation

for 60 days

[12]

Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of D-Psicose

using immobilized enzymes.

Protocol for Immobilization of DPEase in Calcium
Alginate (Whole Cell Immobilization)
This protocol is based on the immobilization of recombinant Bacillus subtilis cells expressing

DPEase from Agrobacterium tumefaciens.[7]

Materials:

Recombinant B. subtilis cells expressing DPEase

Sodium alginate solution (2-4% w/v in distilled water)

Calcium chloride (CaCl₂) solution (0.1-0.2 M)

Sterile distilled water

Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5)

Procedure:

Harvest the recombinant B. subtilis cells from the culture medium by centrifugation.
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Wash the cell pellet with sterile distilled water or buffer to remove residual media

components.

Resuspend the cell pellet in the sodium alginate solution to achieve a desired cell

concentration.

Homogenize the cell-alginate mixture to ensure uniform distribution.

Extrude the mixture dropwise into the CaCl₂ solution from a height of approximately 10-20

cm using a syringe or a peristaltic pump.

Allow the resulting beads to harden in the CaCl₂ solution for a specified period (e.g., 30-60

minutes) with gentle agitation.

Collect the immobilized cell beads by filtration or decantation.

Wash the beads thoroughly with sterile distilled water or buffer to remove excess CaCl₂ and

unentrapped cells.

Store the immobilized biocatalyst at 4°C in a suitable buffer until use.

Protocol for One-Step Purification and Immobilization of
His-tagged DPEase
This protocol is adapted from a method for immobilizing DPEase from Bacillus sp. expressed in

Pichia pastoris.[8][9]

Materials:

Crude DPEase solution containing the His-tagged enzyme

His-tag affinity chromatography column (e.g., Ni-NTA resin)

Binding buffer (e.g., 50 mM sodium phosphate, 500 mM NaCl, pH 7.5)

Washing buffer (e.g., 50 mM sodium phosphate, 500 mM NaCl, 20 mM imidazole, pH 7.5)
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Elution buffer (for enzyme purification control, e.g., 50 mM sodium phosphate, 500 mM NaCl,

200-500 mM imidazole, pH 7.5)

Substrate solution (e.g., D-Fructose in a suitable buffer)

Procedure:

Equilibrate the His-tag affinity column with the binding buffer.

Load the crude DPEase solution onto the column. The His-tagged DPEase will bind to the

affinity resin.

Wash the column with the washing buffer to remove unbound proteins and impurities.

At this stage, the DPEase is immobilized on the column matrix. The column can now be used

as a bioreactor.

To verify successful immobilization and determine enzyme activity, a parallel purification can

be performed by eluting the enzyme with elution buffer and measuring the activity of the

eluate.

For D-Psicose synthesis, pass the D-Fructose substrate solution through the column

containing the immobilized enzyme under optimized reaction conditions (temperature, pH,

flow rate).

Collect the effluent containing the product, D-Psicose.

The column can be washed and stored for subsequent reuse.

Protocol for D-Psicose Synthesis using an Immobilized
Enzyme Bioreactor
This protocol provides a general procedure for the enzymatic conversion of D-Fructose to D-

Psicose in a packed-bed column reactor.

Materials:

Immobilized enzyme (e.g., DPEase-alginate beads or DPEase-affinity resin)
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Substrate solution (e.g., 10-70% w/v D-Fructose in a suitable buffer)

Buffer solution for reaction (e.g., 50 mM Sodium Acetate, pH 6.0)[8]

Cofactors (if required, e.g., 10 mM MnCl₂)[8]

Peristaltic pump

Water bath or incubator to maintain reaction temperature

Reaction column

Procedure:

Pack the immobilized enzyme into the reaction column.

Equilibrate the column with the reaction buffer.

Set the desired reaction temperature using a water bath or incubator.

Prepare the substrate solution in the reaction buffer, including any necessary cofactors.

Pump the substrate solution through the column at a controlled flow rate. The flow rate will

determine the reaction time.

Collect the product solution at the column outlet.

Analyze the composition of the product solution using methods such as High-Performance

Liquid Chromatography (HPLC) to determine the concentration of D-Psicose and remaining

D-Fructose.

Calculate the conversion rate.

For subsequent batches, the column can be washed with buffer and reused.

Visualizations
The following diagrams illustrate the key processes in immobilized enzyme technology for D-

Psicose synthesis.
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Caption: Enzymatic pathways for D-Psicose synthesis from D-Glucose or D-Fructose.

Experimental Workflow for Whole Cell Immobilization
and Synthesis
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Caption: Workflow for D-Psicose synthesis using whole-cell immobilization.

Logic of One-Step Purification and Immobilization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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